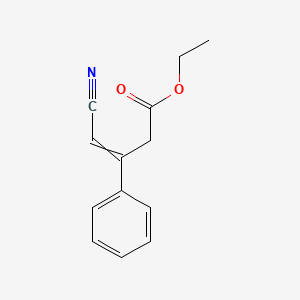

ethyl 4-cyano-3-phenylbut-3-enoate

描述

属性

分子式 |

C13H13NO2 |

|---|---|

分子量 |

215.25 g/mol |

IUPAC 名称 |

ethyl 4-cyano-3-phenylbut-3-enoate |

InChI |

InChI=1S/C13H13NO2/c1-2-16-13(15)10-12(8-9-14)11-6-4-3-5-7-11/h3-8H,2,10H2,1H3 |

InChI 键 |

MRRKESFPHDLRCB-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)CC(=CC#N)C1=CC=CC=C1 |

产品来源 |

United States |

准备方法

Reaction Mechanism

Ethyl cyanoacetate’s active methylene group reacts with the aldehyde carbonyl of cinnamaldehyde, facilitated by a base such as ammonium acetate or piperidine. The condensation eliminates water, forming a conjugated system with the cyano and ester groups at the α- and δ-positions, respectively.

Procedure and Optimization

-

Starting Materials : Ethyl cyanoacetate (1.0 equiv), cinnamaldehyde (1.2 equiv).

-

Catalyst : Ammonium acetate (10 mol%) or amine catalysts (e.g., pyrrolidine).

-

Solvent : Toluene or solvent-free conditions.

-

Conditions : 70–100°C, 8–12 hours.

-

Workup : Column chromatography (petroleum ether/ethyl acetate) yields the product as a white solid.

| Variation | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Standard | NH₄OAc | Toluene | 70 | 73–77 |

| Solvent-free | Piperidine | None | 100 | 82 |

Key Insight : Amine catalysts improve regioselectivity, while solvent-free conditions enhance reaction efficiency.

Michael Addition to α,β-Unsaturated Esters

Michael addition of cyanide to preformed α,β-unsaturated esters provides an alternative route. This method is advantageous for substrates sensitive to strong bases.

Reaction Mechanism

Ethyl 3-phenylbut-3-enoate undergoes nucleophilic attack by cyanide at the β-position, forming the cyano-substituted product. Metal catalysts (e.g., CuCN) or phase-transfer agents facilitate the addition.

Procedure and Optimization

-

Starting Material : Ethyl 3-phenylbut-3-enoate (synthesized via Heck coupling or Grignard addition).

-

Cyanide Source : KCN or NaCN (1.5 equiv).

-

Catalyst : CuI (5 mol%) or tetrabutylammonium bromide.

-

Solvent : DMF or THF.

Limitation : Competing side reactions (e.g., hydrolysis) reduce yields at higher temperatures.

Cyanation of Halogenated Precursors

Halogenated intermediates enable direct cyanation via nucleophilic substitution. This method is effective for introducing the cyano group at the 4-position.

Reaction Mechanism

Ethyl 4-bromo-3-phenylbut-3-enoate reacts with cyanide ions (e.g., CuCN) in a Sn2 mechanism, replacing bromide with cyano.

Procedure and Optimization

-

Starting Material : Ethyl 4-bromo-3-phenylbut-3-enoate (synthesized via bromination of ethyl 3-phenylbut-3-enoate).

-

Cyanide Source : CuCN (2.0 equiv).

-

Solvent : DMSO or DMF.

Note : Elevated temperatures and polar aprotic solvents favor higher conversions.

Radical Cyclization with Manganese(III) Acetate

Manganese(III)-mediated radical cyclization offers a pathway to synthesize cyano-substituted dihydrofurans, which can be further functionalized.

Reaction Mechanism

Manganese(III) acetate oxidizes ethyl 3-phenylbut-3-enoate, generating a radical intermediate that cyclizes with nitriles (e.g., malononitrile) to form the target compound.

Procedure and Optimization

-

Starting Materials : Ethyl 3-phenylbut-3-enoate, malononitrile (1.2 equiv).

-

Oxidant : Mn(OAc)₃ (1.5 equiv).

-

Solvent : Acetic acid.

Advantage : Mild conditions avoid decomposition of sensitive functional groups.

Biocatalytic Approaches

Enzymatic methods using halohydrin dehalogenases (HHDHs) enable asymmetric synthesis of cyanated esters.

化学反应分析

Types of Reactions

ethyl 4-cyano-3-phenylbut-3-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

科学研究应用

ethyl 4-cyano-3-phenylbut-3-enoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of ethyl 4-cyano-3-phenylbut-3-enoate involves its interaction with various molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to form carboxylic acids. These reactions can modulate biological pathways and enzyme activities, making the compound useful in biochemical studies.

相似化合物的比较

Ethyl 4-Cyano-3-Methylbut-3-Enoate (CAS 66066-39-5)

- Molecular Formula: C₈H₁₁NO₂

- Molecular Weight : 153.18 g/mol

- Key Features: A methyl group at the γ-position and a cyano group at the β-position.

- Properties : Lower molecular weight and reduced steric hindrance compared to the phenyl derivative. The methyl group contributes minimal electronic effects, making this compound more reactive in nucleophilic additions at the α,β-unsaturated site .

Ethyl 3-Methylbut-3-Enoate (CAS 1617-19-2)

- Molecular Formula : C₇H₁₂O₂

- Molecular Weight : 128.17 g/mol

- Key Features: Lacks the cyano group, reducing polarity and reactivity.

- Properties: The absence of the electron-withdrawing cyano group decreases electrophilicity at the α,β-unsaturated ester, making it less reactive in conjugate additions compared to cyano-substituted analogs .

(E)-Ethyl 2-Cyano-3-(3,5-Difluorophenylamino)Acrylate (CAS 1374856-34-4)

- Molecular Formula : C₁₂H₁₀F₂N₂O₂

- Molecular Weight : 276.22 g/mol

- Key Features: Incorporates a difluorophenylamino group and a cyanoacrylate backbone.

- Properties: The fluorine atoms enhance electronegativity and metabolic stability, while the acrylate ester and cyano group enable participation in Michael additions and cyclization reactions .

Data Table: Comparative Analysis of Key Compounds

*Estimated values based on structural analogs.

Research Findings and Structural Implications

Substituent Effects on Reactivity

- Phenyl vs.

- Cyano Group: The presence of a cyano group enhances electrophilicity, facilitating reactions such as Michael additions or cyclizations. This is evident in analogs like (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate, where the cyano group participates in hydrogen bonding and dipole interactions .

Solubility and Crystallinity

- Phenyl Derivative: The aromatic ring likely reduces solubility in polar solvents due to hydrophobic interactions, contrasting with the methyl analog’s higher solubility in ethanol or acetone .

- Crystallographic Analysis : Programs like SHELX are widely used for resolving crystal structures of such compounds, where phenyl substituents may promote π-π stacking, affecting packing efficiency and melting points.

常见问题

Q. What are the established synthetic routes for ethyl 4-cyano-3-phenylbut-3-enoate, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves Knoevenagel condensation between ethyl acetoacetate and benzaldehyde derivatives, followed by cyano functionalization. Key variables include catalyst choice (e.g., piperidine vs. Lewis acids), solvent polarity, and temperature gradients. For example, polar aprotic solvents like DMF enhance electrophilicity but may require post-synthesis purification to remove byproducts. Yield optimization can be studied via factorial design experiments (e.g., varying catalyst concentration × temperature × solvent) to identify dominant factors .

| Factor | Range Tested | Impact on Yield |

|---|---|---|

| Catalyst (piperidine) | 0.5–5 mol% | Higher mol% accelerates reaction but increases side products |

| Temperature | 60–100°C | >80°C reduces selectivity due to thermal decomposition |

| Solvent (DMF vs. THF) | — | DMF improves intermediate stability but complicates isolation |

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer: NMR (¹H/¹³C) and FT-IR are primary tools. The α,β-unsaturated ester moiety shows distinct IR carbonyl stretching (~1720 cm⁻¹) and conjugated nitrile peaks (~2220 cm⁻¹). Conflicting NMR signals (e.g., overlapping alkene protons) may require 2D techniques like COSY or HSQC. For crystallinity-dependent ambiguities, X-ray diffraction or computational validation (DFT-based NMR prediction) resolves structural uncertainties .

Q. How does the compound’s stability vary under different storage conditions, and what degradation pathways are observed?

Methodological Answer: Stability studies under accelerated conditions (40°C/75% RH) reveal hydrolysis of the ester group as the primary degradation pathway. LC-MS monitoring identifies degradation products (e.g., 4-cyano-3-phenylbut-3-enoic acid). For long-term storage, inert atmospheres (N₂) and desiccants (silica gel) are recommended. Kinetic modeling (Arrhenius plots) predicts shelf-life under varying temperatures .

Advanced Research Questions

Q. What mechanistic insights explain the stereoelectronic effects in the α,β-unsaturated nitrile-ester system during nucleophilic attacks?

Methodological Answer: Computational studies (DFT/MD simulations) reveal that the electron-withdrawing cyano group stabilizes the transition state during Michael additions. Frontier molecular orbital (FMO) analysis shows dominant LUMO localization at the β-carbon, directing regioselectivity. Experimental validation via Hammett plots (substituted aryl analogs) correlates σ values with reaction rates .

Q. How can multivariate analysis resolve contradictions in catalytic efficiency data across studies?

Methodological Answer: Contradictions often arise from unaccounted variables (e.g., trace moisture, substrate purity). A meta-analysis framework incorporating Bayesian hierarchical models can adjust for study-specific biases. For example, reanalyzing published data with covariates like solvent dryness (Karl Fischer metrics) or catalyst pre-activation steps reconciles discrepancies in turnover frequency (TOF) .

Q. What advanced reactor designs improve scalability for enantioselective synthesis of derivatives?

Methodological Answer: Continuous-flow microreactors enhance heat/mass transfer for asymmetric catalysis. A case study using chiral organocatalysts in a coiled-tube reactor achieved 92% ee vs. 78% in batch mode. Process intensification parameters (residence time distribution, mixing efficiency) are optimized via CFD simulations (COMSOL Multiphysics) coupled with real-time PAT (process analytical technology) .

Q. How do surface interactions (e.g., silica gel, metal catalysts) alter the compound’s reactivity in heterogeneous systems?

Methodological Answer: In situ DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) identifies adsorption modes on catalyst surfaces. For silica-supported palladium, π-backbonding between Pd and the nitrile group increases electrophilicity at the α-carbon. Competitive adsorption studies (e.g., with co-solvents like THF) quantify site-specific effects using Langmuir isotherms .

Methodological Resources

- Experimental Design: Use factorial or response surface methodologies (RSM) to optimize multi-variable systems .

- Data Validation: Cross-reference spectral data with computational chemistry tools (e.g., Gaussian, ORCA) .

- Scalability: Leverage CRDC classifications for reactor design (RDF2050112) and process simulation (RDF2050108) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。